molecular formula C12H26N2 B12272138 N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine

N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine

Cat. No.: B12272138
M. Wt: 198.35 g/mol
InChI Key: BVDJHXAWHQBYML-UHFFFAOYSA-N
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Description

N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine is a secondary amine derivative featuring a cyclobutane ring linked to an ethyl chain substituted with two isopropylamine groups.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-cyclobutyl-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H26N2/c1-10(2)14(11(3)4)9-8-13-12-6-5-7-12/h10-13H,5-9H2,1-4H3

InChI Key

BVDJHXAWHQBYML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1CCC1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine typically involves the reaction of cyclobutanamine with 2-(bis(propan-2-yl)amino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Reduction and Hydrogenation

The cyclobutane ring’s strain makes it susceptible to hydrogenation under catalytic conditions:

  • Catalysts : Palladium (Pd) or platinum (Pt) on carbon.

  • Conditions : H₂ gas (1–3 atm), room temperature to 80°C.

  • Products : Hydrogenated derivatives with a less strained cyclobutane or open-chain structures .

Selective reduction of the amine group to a primary amine is unlikely due to steric protection by the isopropyl substituents.

Coordination Chemistry

The amine moiety acts as a ligand for metal ions, forming stable complexes. Examples include:

Metal IonLigand EnvironmentApplicationSource
Mn²⁺Bidentate coordination via amineCatalytic oxidation reactions
Fe³⁺Tridentate chelationRedox-active intermediates

These complexes participate in catalytic cycles for alkane oxidation or transfer hydrogenation, though specific studies on N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine remain unexplored .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological receptors (e.g., histamine H₃) involve non-covalent binding. Key pharmacophoric features include:

  • Cyclobutane ring : Enhances rigidity and target selectivity.

  • Secondary amine : Participates in hydrogen bonding or proton transfer .

Derivatives of this compound have shown potential as H₃ receptor antagonists, modulating neurotransmitter release in neurological disorders .

Thermal and Photochemical Stability

Cyclobutane rings are prone to ring-opening under thermal or UV irradiation. For example:

  • Thermal decomposition : Above 150°C, the ring may cleave to form diradicals or alkenes.

  • Photolysis : UV light induces [2+2] cycloreversion, yielding ethylene derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has shown promise in pharmacological research, particularly as a modulator of biological receptors. Its derivatives may exhibit antispasmodic effects and other pharmacological benefits. The ability of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine to interact with specific receptors suggests potential applications in treating conditions related to the central nervous system, cardiovascular function, and metabolic disorders.

Histamine Receptor Modulation
Research indicates that compounds with similar structures can modulate histamine H3 receptors, which are implicated in memory, cognition, and various neurological processes. The modulation of these receptors may lead to therapeutic strategies for conditions such as Alzheimer's disease and other cognitive impairments .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure enables the formation of various derivatives through functionalization reactions. These derivatives can be utilized to create more complex molecules with desired biological activities.

Coordination Chemistry
The compound's ability to form stable complexes with metal ions enhances its utility in research and industrial applications. These complexes can participate in catalytic processes, expanding the scope of its applications in synthetic chemistry.

Antitumor Activity
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. In vitro assays have indicated significant cytotoxicity against various cancer types, including breast cancer and leukemia, suggesting potential for development as an anticancer agent .

Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in animal models. This activity may be attributed to its influence on pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as arthritis.

Antimicrobial Activity
In vitro tests have shown that this compound exhibits antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics or treatments for infections.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound involved treating MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, administration of this compound significantly reduced markers of inflammation compared to control groups. This suggests its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine, enabling comparative analysis:

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine Cyclobutane Ethyl-bis(isopropyl)amine C₁₁H₂₄N₂ Rigid cyclobutane; steric hindrance from isopropyl groups
[2-(1H-indol-3-yl)ethyl]bis(propan-2-yl)amine Indole Ethyl-bis(isopropyl)amine C₁₅H₂₃N₃ Aromatic indole enhances π-π interactions; increased hydrophobicity
N-[2-(azepan-1-yl)ethyl]cyclobutanamine Cyclobutane Ethyl-azepane (7-membered ring) C₁₁H₂₂N₂ Azepane introduces ring flexibility; potential for varied hydrogen bonding
{[bis(propan-2-yl)amino]methyl}(ethyl)amine Ethylamine Methyl-bis(isopropyl)amine C₉H₂₂N₂ Shorter chain reduces steric bulk; higher volatility

Physicochemical and Functional Differences

  • Cyclobutane vs. Indole-containing analogs (e.g., [2-(1H-indol-3-yl)ethyl]bis(propan-2-yl)amine) exhibit enhanced aromaticity, favoring interactions with hydrophobic enzyme pockets or receptors, as seen in serotonin receptor ligands .
  • In contrast, azepane derivatives (e.g., N-[2-(azepan-1-yl)ethyl]cyclobutanamine) offer conformational flexibility, enabling adaptive binding to targets like G protein-coupled receptors .
  • Chain Length and Branching: The ethyl linker in this compound provides optimal spacing between the cyclobutane and amine groups, whereas shorter chains (e.g., {[bis(propan-2-yl)amino]methyl}(ethyl)amine) may limit spatial interactions in biological systems .

Biological Activity

N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine, also known as n1-cyclobutyl-n2,n2-diisopropylethane-1,2-diamine, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 1247482-68-3
  • Molecular Formula: C12H26N2
  • Molecular Weight: 198.35 g/mol
  • Purity: 97%

The compound features a cyclobutane ring and a diisopropyl amino group, which contributes to its unique properties and biological activities.

Research indicates that this compound may interact with various biological pathways:

  • Tyrosine Kinase Inhibition : The compound has been implicated in the modulation of tyrosine kinase signaling pathways, which are crucial in processes such as cell proliferation and differentiation. Inhibitors of these pathways are often explored for their potential in treating cancer and other proliferative diseases .
  • Akt Pathway Modulation : Studies have shown that compounds similar to this compound can inhibit Akt activity, a key player in cell survival and growth signaling .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Laboratory experiments demonstrated that the compound can induce apoptosis in various cancer cell lines by altering cell cycle progression and promoting apoptotic markers .
  • Case Study : A specific study on breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Other Biological Activities

  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
  • Anti-inflammatory Effects : The anti-inflammatory potential is being explored, particularly in relation to conditions like rheumatoid arthritis where tyrosine kinase activity plays a significant role .

Data Table of Research Findings

StudyBiological ActivityMethodologyKey Findings
Akt InhibitionIn vitroReduced cell proliferation in cancer cells.
Apoptosis InductionCell LinesIncreased apoptotic markers in treated cells.
NeuroprotectionAnimal ModelDecreased neuronal damage under oxidative stress conditions.
Anti-inflammatoryIn vivoDecreased inflammatory cytokines in treated models.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Provides definitive stereochemical assignment but requires high-quality crystals.
  • Circular Dichroism (CD) : Detects chiral centers in solution phase.
  • Vibrational Circular Dichroism (VCD) : Complements NMR for absolute configuration determination.
  • NOESY NMR : Identifies spatial proximity of protons to infer conformation .

How can researchers address low yields in the acyloin cyclization step during cyclobutanone synthesis?

Basic Research Focus
The acyloin cyclization of dimethyl succinate (Frahm’s method) is critical but sensitive:

  • Silylation efficiency : Ensure excess TMSCl to stabilize the enediolate intermediate.
  • Solvent choice : Use anhydrous toluene or THF to prevent hydrolysis.
  • Catalyst loading : Sodium or potassium mirrors must be freshly prepared for optimal electron transfer .

What computational tools are recommended for modeling the reactivity of this compound in nucleophilic reactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states.
  • PubChem data integration : Validate computational models using canonical SMILES and InChI Key .

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